

An In-Depth Technical Guide to 3-(Isobutyrylamino)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Isobutyrylamino)benzoic acid

Cat. No.: B1270547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **3-(Isobutyrylamino)benzoic acid**. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides predicted properties and generalized experimental protocols based on structurally related compounds.

Chemical Identity and Physical Properties

3-(Isobutyrylamino)benzoic acid, also known as 3-(2-methylpropanamido)benzoic acid, is an N-acylated derivative of 3-aminobenzoic acid.

Table 1: General and Physicochemical Properties of **3-(Isobutyrylamino)benzoic acid**

Property	Value	Source/Notes
IUPAC Name	3-(2-Methylpropanamido)benzoic acid	IUPAC Nomenclature
CAS Number	28533-44-0	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1] [2]
Molecular Weight	207.23 g/mol	[1] [2]
Appearance	White solid (predicted)	Based on related compounds
Melting Point	229–232 °C (of a similar compound)	[4]
Boiling Point	Not available	-
Solubility	Sparingly soluble in water; soluble in polar organic solvents (predicted)	Based on the structure
pKa	~4-5 (predicted)	Based on benzoic acid and related compounds

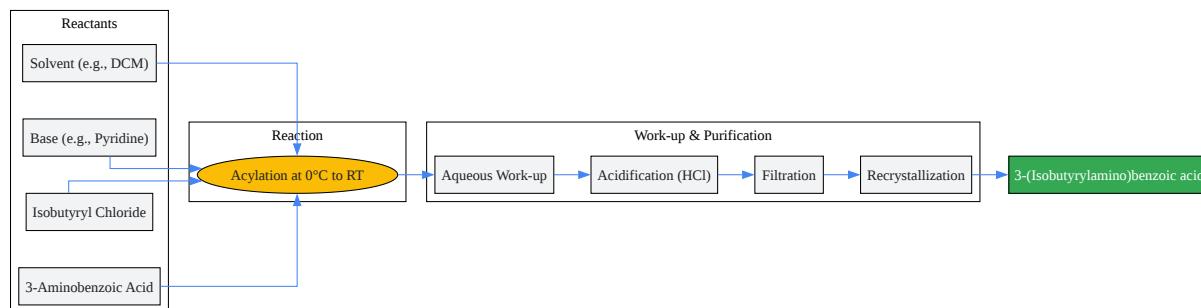
Synthesis of 3-(Isobutyrylamino)benzoic Acid

The synthesis of **3-(Isobutyrylamino)benzoic acid** is typically achieved through the acylation of 3-aminobenzoic acid with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride.

General Experimental Protocol: Acylation using Isobutyryl Chloride

This protocol is a generalized procedure based on standard organic synthesis methodologies for N-acylation of aminobenzoic acids.

Materials:


- 3-Aminobenzoic acid

- Isobutyryl chloride
- A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)
- An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)
- Hydrochloric acid (HCl) for acidification
- Deionized water
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Solvents for recrystallization (e.g., ethanol/water mixture, ethyl acetate/hexane mixture)

Procedure:

- **Dissolution:** Dissolve 3-aminobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using an aqueous base, dissolve the 3-aminobenzoic acid in the aqueous base solution.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
- **Addition of Acylating Agent:** Slowly add isobutyryl chloride dropwise to the stirred solution. If a non-aqueous base like pyridine or triethylamine is used, it should be added to the initial solution of 3-aminobenzoic acid before the addition of isobutyryl chloride.
- **Reaction:** Allow the reaction to proceed at 0 °C for a specified time (typically 1-3 hours) and then let it warm to room temperature, stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - If a non-aqueous solvent was used, wash the organic layer sequentially with dilute HCl (to remove the base), water, and brine.
 - If a biphasic system was used, separate the aqueous layer.

- Acidification: Acidify the aqueous layer (or the combined aqueous washes from the non-aqueous work-up) with dilute HCl until a precipitate forms. The pH should be acidic to ensure the protonation of the carboxylic acid group.
- Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
- Purification: Purify the crude **3-(Isobutyrylaminobenzoic acid)** by recrystallization from a suitable solvent system to obtain a pure, crystalline solid.
- Drying: Dry the purified product under vacuum.

[Click to download full resolution via product page](#)

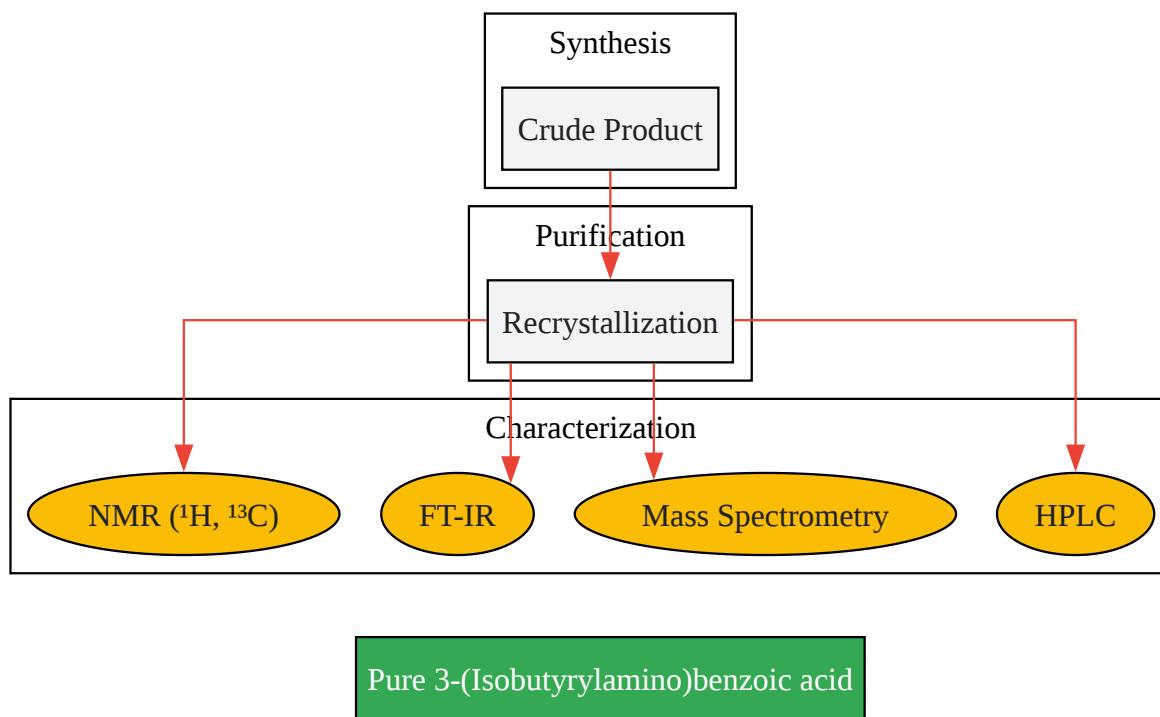
Figure 1: Synthesis workflow for **3-(Isobutyrylaminobenzoic acid)**.

Analytical Characterization

The structure and purity of synthesized **3-(Isobutyrylaminobenzoic acid)** would be confirmed using a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for **3-(Isobutyrylamino)benzoic acid**


Technique	Predicted Key Features
¹ H NMR	Aromatic Protons: Signals in the range of 7.5-8.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring. Amide N-H: A broad singlet around 8-10 ppm. Isobutyryl Methine Proton: A septet around 2.5-3.0 ppm. Isobutyryl Methyl Protons: A doublet around 1.1-1.3 ppm. Carboxylic Acid Proton: A broad singlet at >10 ppm.
¹³ C NMR	Carbonyl (Carboxylic Acid): ~168-175 ppm. Carbonyl (Amide): ~175-180 ppm. Aromatic Carbons: Signals in the range of 115-140 ppm. Isobutyryl Methine Carbon: ~35-40 ppm. Isobutyryl Methyl Carbons: ~18-20 ppm.
FT-IR (cm ⁻¹)	O-H Stretch (Carboxylic Acid): Broad band from 2500-3300. N-H Stretch (Amide): ~3300. C-H Stretch (Aromatic and Aliphatic): ~2870-3100. C=O Stretch (Carboxylic Acid): ~1700. C=O Stretch (Amide I): ~1650. N-H Bend (Amide II): ~1550. C-N Stretch and C-O Stretch: In the fingerprint region.
Mass Spectrometry (MS)	Molecular Ion Peak [M] ⁺ : m/z = 207. [M+H] ⁺ (ESI+): m/z = 208. [M-H] ⁻ (ESI-): m/z = 206. Key Fragments: Loss of the isobutyryl group, decarboxylation.

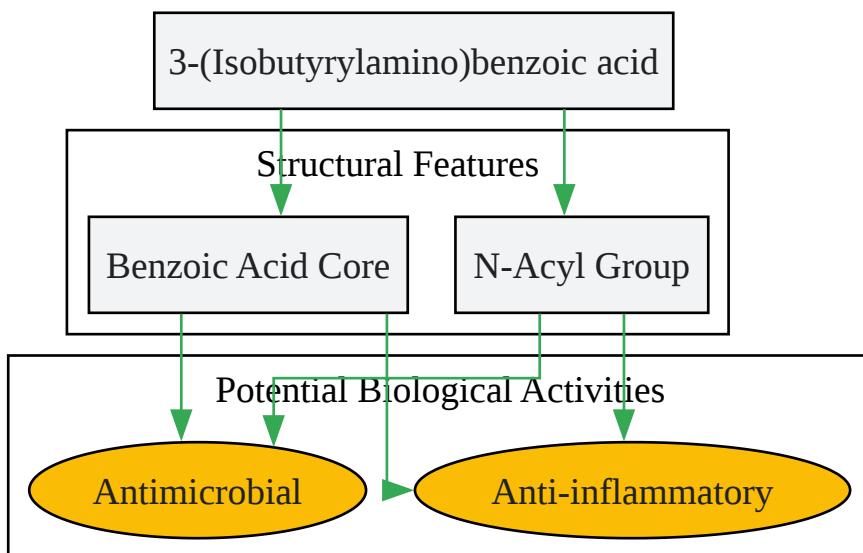
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of **3-(Isobutyrylamino)benzoic acid**.

General HPLC Method:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.

[Click to download full resolution via product page](#)


Figure 2: Analytical workflow for synthesized **3-(Isobutyrylamo)benzoic acid**.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for **3-(Isobutyrylamo)benzoic acid**, the broader class of N-acylated aminobenzoic acids and benzoic acid derivatives have been investigated for various pharmacological properties.

- **Antimicrobial Activity:** Benzoic acid and its derivatives are known for their antimicrobial properties. N-acylation can modulate the lipophilicity and structural properties of aminobenzoic acids, potentially influencing their ability to interact with microbial membranes or enzymes[5][6].
- **Anti-inflammatory Activity:** Several benzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of **3-(Isobutyrylaminobenzoic acid** may warrant investigation into its potential as an anti-inflammatory agent[7][8][9].

Further research is required to elucidate any specific biological functions of **3-(Isobutyrylaminobenzoic acid**. Screening in relevant biological assays would be the first step in identifying any potential therapeutic applications.

[Click to download full resolution via product page](#)

Figure 3: Relationship between structure and potential biological activities.

Conclusion

3-(Isobutyrylaminobenzoic acid is a readily synthesizable derivative of 3-aminobenzoic acid. While specific, experimentally determined physicochemical and biological data are scarce, its properties can be predicted based on its chemical structure and data from related compounds. This technical guide provides a framework for its synthesis and characterization, which can be

utilized by researchers in the fields of medicinal chemistry, drug discovery, and materials science to further investigate this compound and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 28533-44-0 3-(Isobutyrylamino)benzoic acid AKSci 9145AD [aksci.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpctrm.chitkara.edu.in [jpctrm.chitkara.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Isobutyrylamino)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270547#3-isobutyrylamino-benzoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com